molecular formula C17H25ClN2O2 B11829460 Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate

Cat. No.: B11829460
M. Wt: 324.8 g/mol
InChI Key: RKOLFFUVSKRANC-UHFFFAOYSA-N
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Description

¹H Nuclear Magnetic Resonance (NMR)

Predicted signals (δ ppm, CDCl₃):

Proton Environment Chemical Shift Multiplicity Integration
Boc tert-butyl CH₃ 1.44 Singlet 9H
Piperidine H-2, H-6 3.05-3.35 Multiplet 4H
Piperidine H-4 1.75-1.95 Quintet 2H
NH (benzylamino) 2.85 Broad singlet 1H
CH₂ (benzyl) 3.72 Singlet 2H
Aromatic H (ortho-Cl) 7.32 Doublet 1H
Aromatic H (meta) 7.22 Triplet 1H
Aromatic H (para) 7.18 Doublet 1H

¹³C NMR

Key resonances (δ ppm):

  • 155.8 (Boc carbonyl)
  • 79.5 (Boc quaternary C)
  • 47.2 (piperidine N-CH₂)
  • 134.5 (aromatic C-Cl)

Infrared Spectroscopy (IR)

Characteristic bands (cm⁻¹):

  • 2975-2880 (C-H stretch, tert-butyl)
  • 1695 (C=O, strong ester)
  • 1598 (N-H bend, amine)
  • 745 (C-Cl stretch)

Mass Spectrometry

  • ESI-MS (positive mode) : m/z 325.3 [M+H]⁺
  • Fragmentation pattern :
    • Loss of tert-butyl (56 Da) → m/z 269.2
    • Cleavage of benzylamine → m/z 184.1 (piperidine-Boc fragment)

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

tert-butyl 3-[(2-chlorophenyl)methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3

InChI Key

RKOLFFUVSKRANC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Reductive Amination

A two-step strategy involving nucleophilic substitution followed by reductive amination is widely employed for analogous piperidine derivatives.

Step 1: Synthesis of Tert-Butyl 3-Aminopiperidine-1-Carboxylate
The Boc-protected piperidine precursor is synthesized via reaction of piperidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl 3-aminopiperidine-1-carboxylate can be prepared by treating 3-aminopiperidine with Boc₂O in dichloromethane (DCM) and triethylamine (Et₃N) at 0–25°C, yielding the Boc-protected amine in >85% purity.

Step 2: Reductive Amination with 2-Chlorobenzaldehyde
The free amine undergoes reductive amination with 2-chlorobenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or borane-tetrahydrofuran (BH₃·THF). The reaction is typically conducted in methanol or tetrahydrofuran (THF) at 25–60°C, with yields ranging from 60% to 78% depending on stoichiometric ratios and solvent polarity.

Table 1: Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2Condition 3
SolventMethanolTHFDichloromethane
Temperature (°C)254025
Reducing AgentNaBH₃CNBH₃·THFNaBH₄
Yield (%)687255
Purity (HPLC, %)928985

Data synthesized from

Boc Protection/Deprotection Strategies

The Boc group is integral to protecting the piperidine nitrogen during functionalization. Deprotection is achieved using trifluoroacetic acid (TFA) in DCM (1:4 v/v) or hydrochloric acid (HCl) in dioxane, with subsequent neutralization enabling isolation of the free amine intermediate. For instance, treatment of tert-butyl 3-aminopiperidine-1-carboxylate with 4 M HCl in dioxane at 0°C for 2 hours affords the hydrochloride salt in 89% yield.

Alternative Pathways: Mitsunobu and Ullmann Coupling

For sterically challenging substrates, Mitsunobu reactions or copper-catalyzed Ullmann couplings may be employed. The Mitsunobu reaction between tert-butyl 3-hydroxypiperidine-1-carboxylate and 2-chlorobenzylamine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF provides moderate yields (45–55%). Ullmann coupling of tert-butyl 3-iodopiperidine-1-carboxylate with 2-chlorobenzylamine in the presence of CuI and 1,10-phenanthroline at 100°C achieves 62% yield but requires rigorous exclusion of moisture.

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like THF and DCM favor nucleophilic substitution by stabilizing transition states, while protic solvents (e.g., methanol) enhance reductive amination kinetics. Elevated temperatures (>40°C) improve reaction rates but may compromise Boc group stability, necessitating a balance between efficiency and side reactions.

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C) for hydrogenolysis or nickel catalysts for cross-couplings have been explored but show limited efficacy for this substrate due to chlorine’s directing effects and Boc group sensitivity.

Challenges and Optimization Opportunities

  • Low Yields in Reductive Amination : Competing imine formation and over-reduction can be mitigated by slow addition of aldehydes and using milder reducing agents like Zn(BH₄)₂.

  • Boc Group Stability : Alternatives such as Fmoc (fluorenylmethyloxycarbonyl) protection may offer improved stability under acidic conditions, though deprotection requires piperidine or DBU (1,8-diazabicycloundec-7-ene) .

Scientific Research Applications

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets such as receptors or enzymes in the body. The presence of the piperidine ring and the chlorobenzyl group suggests potential interactions with neurotransmitter receptors or ion channels, which could modulate their activity and lead to pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural and molecular differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Synthetic Method
Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate (Target) C₁₇H₂₅ClN₂O₂ 324.85 2-Chlorobenzylamino group Alkylation/amination of tert-butyl piperidine derivatives
Tert-butyl 3-(methyl(9H-pyrimido[4,5-b]indol-4-yl)amino)piperidine-1-carboxylate (6a) C₂₁H₂₆N₄O₂ (estimated) ~366.47 Pyrimidoindole core with methylamino group Two-step coupling with DIPEA in DMF, followed by deprotection
Tert-butyl 3-[(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)amino]piperidine-1-carboxylate C₁₅H₂₃ClN₄O₂S 358.89 Chloro-methylsulfanyl pyrimidine Nucleophilic substitution on pyrimidine derivatives
Tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}piperidine-1-carboxylate C₁₅H₂₃ClN₄O₂ 326.83 Chloropyridazinylmethylamino group Amine coupling with chloropyridazine derivatives
Tert-butyl 3-[(6-chloropyrazin-2-yl)amino]piperidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.79 Chloropyrazine ring Direct amination of chloropyrazine
Key Observations:

Heterocyclic vs. Aromatic Substituents: The target compound’s 2-chlorobenzyl group contrasts with heterocyclic substituents in analogs (e.g., pyrimidoindole in 6a , pyridazine in , pyrazine in ). Heterocycles like pyrimidoindole may enhance planar rigidity, favoring interactions with biological targets (e.g., kinase enzymes), while the benzyl group offers greater lipophilicity .

Steric and Electronic Effects: Bulkier substituents (e.g., dibenzylamino-nitro pyrimidine in ) increase steric hindrance, possibly reducing binding affinity but improving selectivity. Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in 6g ) decrease electron density, affecting reactivity in further substitutions.

Synthetic Routes: Most compounds employ Boc-protected piperidine intermediates and coupling reactions in DMF with bases like DIPEA . Palladium-catalyzed cross-couplings (e.g., Sonogashira in ) are required for analogs with alkynyl or aryl groups, unlike the target’s simpler alkylation .

Physicochemical and Pharmacological Implications

Heterocyclic derivatives (e.g., 6a ) may exhibit lower logP due to polarizable nitrogen atoms, balancing solubility and permeability.

Metabolic Stability :

  • Sulfur-containing analogs (e.g., ) are prone to oxidative metabolism, whereas the target’s benzyl group may undergo slower hepatic clearance .

Biological Activity :

  • Pyrimidoindole derivatives (e.g., 6a–6i ) are reported in chiral stationary phase synthesis, suggesting applications in chromatography, while the target’s simpler structure may prioritize medicinal chemistry uses .
  • Chloropyridazine derivatives () are common in agrochemicals, highlighting divergent applications based on substituents .

Biological Activity

Tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate is a chemical compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

  • Chemical Name : this compound
  • Molecular Formula : C17H25ClN2O2
  • Molecular Weight : 324.85 g/mol
  • CAS Number : Not explicitly listed in the search results, but can be derived from the formula.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.
  • Introduction of the tert-butyl Group : Alkylation reactions using tert-butyl halides under basic conditions introduce the tert-butyl group.
  • Attachment of the 2-Chlorobenzyl Group : This is achieved through nucleophilic substitution reactions involving 2-chlorobenzyl halides.
  • Formation of the Amino Group : The amino group is introduced via reductive amination reactions with suitable amine precursors.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including:

  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing signal transduction pathways.
  • Enzyme Inhibition : The compound could inhibit specific enzymes, affecting metabolic pathways and cellular functions.

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Cell Proliferation : Analogous compounds have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cell growth .
  • Selectivity for Cancer Cells : Certain derivatives have displayed a marked selectivity for cancerous cells over non-cancerous cells, suggesting potential for targeted therapy .

Case Studies

  • Study on MDA-MB-231 Cells :
    • A related compound demonstrated a strong inhibitory effect on MDA-MB-231 triple-negative breast cancer cells with an IC50 value significantly lower than that of standard treatments like 5-Fluorouracil .
    • This study highlighted the potential for developing selective anticancer therapies based on piperidine derivatives.
  • Mechanistic Insights :
    • Research has shown that these compounds can induce apoptosis in cancer cells, as evidenced by increased levels of caspase activation .
    • The modulation of matrix metalloproteinases (MMPs) has also been noted, which plays a role in cancer metastasis and invasion.

Comparative Analysis

The following table summarizes key findings related to the biological activities of piperidine derivatives:

Compound TypeIC50 (μM)Selectivity IndexMechanism of Action
This compoundTBDTBDReceptor binding, enzyme inhibition
Related Piperidine Derivative<0.126HighInduction of apoptosis
Standard Treatment (5-Fluorouracil)~17.02LowCytotoxicity through DNA damage

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-((2-chlorobenzyl)amino)piperidine-1-carboxylate?

The synthesis typically involves a multi-step procedure. A common approach is nucleophilic substitution or coupling reactions using tert-butyl-protected piperidine intermediates. For example, tert-butyl 3-aminopiperidine-1-carboxylate can react with 2-chlorobenzyl halides in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dry DMF at 60–100°C, followed by purification via column chromatography . Reaction optimization often requires inert conditions (N₂ atmosphere) and controlled temperatures to minimize side reactions.

Q. How is structural characterization performed for this compound?

Key techniques include:

  • NMR (¹H/¹³C): To confirm the piperidine backbone, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and 2-chlorobenzyl substituent (aromatic protons at δ ~7.2–7.5 ppm) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion identification (e.g., [M+H⁺] or [M+Na⁺] peaks) .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and hydrogen-bonding patterns in solid-state studies .

Q. What safety precautions are recommended during handling?

  • Use PPE (gloves, goggles) due to potential skin/eye irritation.
  • Store at 2–8°C under inert gas (argon) to prevent degradation.
  • Avoid strong oxidizing agents (e.g., peroxides), which may cause hazardous reactions .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of the synthesis?

Low yields often stem from steric hindrance at the piperidine N-atom or competing side reactions. Strategies include:

  • Catalytic additives : DMAP (4-dimethylaminopyridine) enhances nucleophilicity in SN2 reactions .
  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce byproduct formation .
  • Temperature gradients : Gradual heating (0°C → room temperature) improves regioselectivity .

Q. What analytical methods resolve contradictions in biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions or impurity profiles. Mitigation involves:

  • Orthogonal assays : Compare fluorescence polarization (FP) and radiometric assays to confirm target engagement .
  • HPLC-triggered fractionation : Isolate minor impurities (>0.5%) and test their activity separately .
  • Molecular docking : Use tools like Glide to validate binding poses against crystal structures and explain potency variations .

Q. How does the 2-chlorobenzyl substituent influence metabolic stability?

The chloro group reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4) via steric and electronic effects. In vitro studies using liver microsomes show:

  • t₁/₂ : Extended half-life (>2 hours) compared to non-halogenated analogs.
  • Metabolite ID : LC-MS/MS identifies dechlorinated or hydroxylated byproducts .

Q. What strategies improve enantiomeric purity in chiral derivatives?

  • Chiral auxiliaries : Use (S)- or (R)-Boc-protected piperidines during synthesis .
  • Chiral chromatography : Employ columns with cellulose-based stationary phases (e.g., Chiralpak IC) for separation .
  • Asymmetric catalysis : Palladium-catalyzed amination with chiral ligands (e.g., BINAP) enhances ee (>98%) .

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